molecular formula C16H18N2O3 B2987001 N-(2H-1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide CAS No. 2097866-75-4

N-(2H-1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide

Cat. No.: B2987001
CAS No.: 2097866-75-4
M. Wt: 286.331
InChI Key: RDYPFJBOGUXHDY-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine backbone substituted with a cyclopropylidene group at the 4-position and a carboxamide linkage to a 1,3-benzodioxol moiety. The cyclopropylidene substituent introduces strain and rigidity, which may enhance binding selectivity in receptor-ligand interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-16(18-7-5-12(6-8-18)11-1-2-11)17-13-3-4-14-15(9-13)21-10-20-14/h3-4,9H,1-2,5-8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYPFJBOGUXHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of piperidine derivatives with benzodioxole compounds under specific conditions. For instance, the synthesis might involve the use of thionyl chloride (SOCl2) to activate carboxylic acids, followed by the addition of amines to form the desired amide .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: NaH in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide involves its interaction with specific molecular targets within cells. This compound has been shown to inhibit mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells. By disrupting mitochondrial function, it induces cell death in cancer cells that rely heavily on mitochondrial pathways for energy production .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares functional motifs with other carboxamide derivatives synthesized for medicinal chemistry research. A comparison of critical structural and synthetic features is provided below:

Key Observations :

Core Backbone: The target compound uses a piperidine ring, whereas the thiazole-based analog (Table 1, Row 2) employs a heterocyclic thiazole core.

Substituent Effects : The cyclopropylidene group in the target compound contrasts with the biphenyl-pyridine moiety in the thiazole analog. The latter’s extended aromatic system may enhance solubility but reduce metabolic stability.

Synthetic Complexity : Both compounds require multi-step syntheses involving coupling reagents (e.g., HATU), bases (DIPEA), and polar aprotic solvents (DMF). However, the thiazole analog necessitates additional protection/deprotection steps (e.g., TFA-mediated cleavage) .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The benzodioxol group increases hydrophobicity (cLogP ~2.5 for the target compound vs. ~4.2 for the thiazole analog), impacting membrane permeability.
  • Metabolic Stability : Benzodioxol rings are prone to oxidative metabolism, whereas cyclopropanes may slow degradation via steric hindrance.

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